molecular formula C8H6N2OS B560991 1,3-Benzothiazole-6-carboxamide CAS No. 101084-51-9

1,3-Benzothiazole-6-carboxamide

Cat. No.: B560991
CAS No.: 101084-51-9
M. Wt: 178.209
InChI Key: IQFCJGFQUZORLM-UHFFFAOYSA-N
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Description

1,3-Benzothiazole-6-carboxamide is an aromatic heterocyclic compound that consists of a benzene ring fused to a thiazole ring. This compound is known for its diverse biological activities and is widely used in medicinal chemistry and various industrial applications .

Mechanism of Action

Target of Action

1,3-Benzothiazole-6-carboxamide has been found to have a significant impact on several targets. It has been shown to have selectivity against the mutated BRAF , a protein kinase that plays a critical role in the RAS-RAF-MEK-ERK MAPK pathway . This pathway regulates critical cellular mechanisms, such as proliferation and survival . Additionally, benzothiazole derivatives have been found to inhibit various targets including dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets. For instance, it inhibits the mutated BRAF, leading to abnormal activation of the MAPK signaling pathway . This results in uncontrolled cellular proliferation and cancer development . In the case of antibacterial activity, benzothiazole derivatives inhibit various enzymes, disrupting critical biochemical processes within the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RAS-RAF-MEK-ERK MAPK pathway . By inhibiting the mutated BRAF, it disrupts the normal functioning of this pathway, leading to abnormal cellular proliferation . In terms of antibacterial activity, it affects various biochemical pathways by inhibiting key enzymes .

Result of Action

The result of the action of this compound is the inhibition of cellular proliferation in the case of cancer cells . For antibacterial activity, it results in the inhibition of bacterial growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzothiazole-6-carboxamide can be synthesized through various synthetic pathways, including:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazole-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-Benzothiazole-6-carboxamide include:

Uniqueness

This compound is unique due to its diverse range of biological activities and its potential as a therapeutic agent in various fields, including oncology and infectious diseases. Its ability to inhibit specific molecular targets, such as BRAFV600E kinase, sets it apart from other similar compounds .

Properties

IUPAC Name

1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c9-8(11)5-1-2-6-7(3-5)12-4-10-6/h1-4H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFCJGFQUZORLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655753
Record name 1,3-Benzothiazole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101084-51-9
Record name 1,3-Benzothiazole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does 2-amino-1,3-benzothiazole-6-carboxamide interact with the tandem UU:GA mismatch motif in RNA, and what is the significance of this interaction?

A1: 2-amino-1,3-benzothiazole-6-carboxamide exhibits specific binding to the tandem UU:GA mismatch motif within an RNA hairpin. [] This motif is characterized by a sheared G-A base pair stacked upon a U-U base pair, with specific hydrogen bonding patterns involving the U-U pair and the adjacent G and A bases. [] Interestingly, the binding affinity is influenced by the flanking base pairs (A-U and G-C), highlighting the importance of motif context. [] This interaction is significant because it demonstrates the potential for small molecules to target and bind specific non-canonical RNA structures, opening possibilities for developing compounds with therapeutic applications.

Q2: Why is the flanking sequence dependency of 2-amino-1,3-benzothiazole-6-carboxamide binding to the UU:GA mismatch significant for drug discovery?

A2: The discovery that 2-amino-1,3-benzothiazole-6-carboxamide's binding affinity for the UU:GA mismatch is influenced by the surrounding base pairs suggests that subtle variations in RNA structure can dramatically impact small molecule recognition. [] This finding has important implications for drug discovery, as it emphasizes the need to consider not only the target motif itself but also its broader structural context. This complexity increases the potential number of targetable sites within RNA, potentially enabling the development of highly specific and effective therapeutics.

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